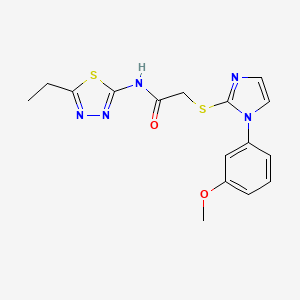
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2S3, with a molecular weight of 421.6 g/mol. The compound features a thiadiazole ring, which is a critical structural motif associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that integrate the thiadiazole moiety with imidazole and acetamide functionalities. The synthetic pathways often utilize reagents such as triethylamine and dichloroethane to facilitate the formation of the desired structure while maintaining high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits potent activity against breast cancer cells with an IC50 value of approximately 1.47 μM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has displayed activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin and fluconazole .
| Microbial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| S. aureus | 32.6 | 47.5 |
| E. coli | 40.0 | 50.0 |
| A. niger | 15.0 | 20.0 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit other biological activities such as anti-inflammatory and analgesic properties, which are common among thiadiazole derivatives . The presence of multiple active functional groups allows for potential interactions with various biological targets.
Case Studies
Several case studies have documented the efficacy of thiadiazole compounds in preclinical models:
- Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- Antimicrobial Efficacy : In a comparative study against bacterial strains such as E. coli and S. aureus, this compound showed superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-3-14-19-20-15(25-14)18-13(22)10-24-16-17-7-8-21(16)11-5-4-6-12(9-11)23-2/h4-9H,3,10H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSCXTOOMCMNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














